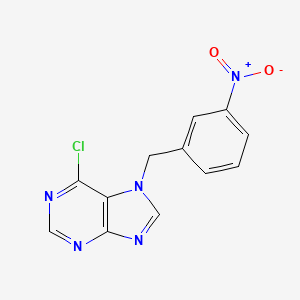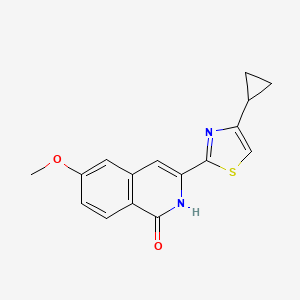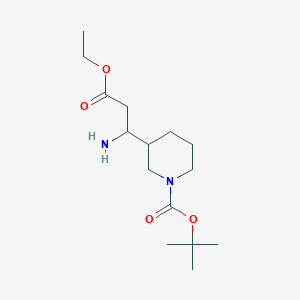
4-Bromo-5-(trifluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(trifluoromethoxy)quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethoxy)quinoline typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using trifluoromethoxylating agents like trifluoromethyl hypofluorite (CF₃OF) or trifluoromethyl iodide (CF₃I) in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles are used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are commonly used.
Major Products:
Substitution Products: Amino, thio, or alkoxy derivatives of quinoline.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Aryl or alkyl-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(trifluoromethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(trifluoromethoxy)quinoline depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activities.
Material Science: Its electronic properties are utilized in the design of organic semiconductors and light-emitting diodes (LEDs).
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-6-(trifluoromethoxy)quinoline
- 4-Bromo-8-(trifluoromethoxy)quinoline
- 4-Bromo-5-(trifluoromethyl)quinoline
Comparison:
- 4-Bromo-5-(trifluoromethoxy)quinoline is unique due to the specific positioning of the trifluoromethoxy group, which influences its reactivity and biological activity.
- 4-Bromo-6-(trifluoromethoxy)quinoline and 4-Bromo-8-(trifluoromethoxy)quinoline have different substitution patterns, leading to variations in their chemical and biological properties.
- 4-Bromo-5-(trifluoromethyl)quinoline lacks the oxygen atom in the trifluoromethoxy group, resulting in different electronic and steric effects.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future research and applications
Eigenschaften
Molekularformel |
C10H5BrF3NO |
|---|---|
Molekulargewicht |
292.05 g/mol |
IUPAC-Name |
4-bromo-5-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H |
InChI-Schlüssel |
PKURERVFIPFDDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)
![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)





![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)
![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)




